molecular formula C17H19FN2OS B5707332 N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B5707332
M. Wt: 318.4 g/mol
InChI Key: WDKPUYVTPLXTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, also known as EFTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for their diverse biological activities.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-microbial activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immunity. By inhibiting NF-κB, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea suppresses the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-microbial properties, which may have potential therapeutic applications. However, one limitation of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its low solubility in water, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is to further elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, which may lead to the development of more effective therapeutic agents. Additionally, the anti-inflammatory and anti-microbial properties of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may have potential applications in the treatment of various diseases. Furthermore, the low solubility of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may be addressed through the development of more soluble analogs. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea holds promise for the development of novel therapeutic agents with diverse applications.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea involves the reaction between 2-ethoxyaniline and 4-fluoroacetophenone in the presence of ammonium thiocyanate and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea through the addition of hydrochloric acid. The yield of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is typically around 60%, and the compound can be purified through recrystallization.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-2-21-16-6-4-3-5-15(16)20-17(22)19-12-11-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKPUYVTPLXTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

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